molecular formula C22H28N2O3S B492834 2,3,5,6-tetramethyl-N-(4-(piperidine-1-carbonyl)phenyl)benzenesulfonamide CAS No. 690245-10-4

2,3,5,6-tetramethyl-N-(4-(piperidine-1-carbonyl)phenyl)benzenesulfonamide

Cat. No.: B492834
CAS No.: 690245-10-4
M. Wt: 400.5g/mol
InChI Key: KBIWZZPAEBWONZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,5,6-Tetramethyl-N-(4-(piperidine-1-carbonyl)phenyl)benzenesulfonamide is a sophisticated synthetic compound of significant interest in medicinal chemistry and early-stage pharmaceutical research. Its molecular structure integrates a benzenesulfonamide moiety, a well-characterized pharmacophore known for its versatility in drug design. The benzenesulfonamide group is recognized for its ability to act as a bioisostere for carboxylic acids, offering improved hydrolytic and enzymatic stability while maintaining similar hydrogen-bonding capabilities, a feature exploited in therapies for conditions such as viral infections, diabetes, and cancer . This core structure is further elaborated with a piperidine carbonyl system, a privileged scaffold prevalent in more than twenty classes of pharmaceuticals due to its favorable physicochemical and metabolic properties . The specific 2,3,5,6-tetramethyl substitution on the sulfonamide benzene ring suggests potential for enhanced lipophilicity and tailored steric interactions, which can be critical for optimizing binding affinity and selectivity against biological targets. As such, this compound serves as a valuable chemical probe or a building block for the discovery and development of novel therapeutic agents. It is supplied exclusively for research applications in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures, whether for humans or animals.

Properties

IUPAC Name

2,3,5,6-tetramethyl-N-[4-(piperidine-1-carbonyl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-15-14-16(2)18(4)21(17(15)3)28(26,27)23-20-10-8-19(9-11-20)22(25)24-12-6-5-7-13-24/h8-11,14,23H,5-7,12-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBIWZZPAEBWONZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of Tetramethylbenzene

The sulfonamide precursor is synthesized via sulfonation of 1,2,4,5-tetramethylbenzene (durene) using chlorosulfonic acid:

C10H14+ClSO3HC10H13SO3H+HCl\text{C}{10}\text{H}{14} + \text{ClSO}3\text{H} \rightarrow \text{C}{10}\text{H}{13}\text{SO}3\text{H} + \text{HCl}

Reaction Conditions :

  • Solvent: Dichloromethane (DCM) at 0–5°C.

  • Yield: 68–72% after recrystallization from ethanol/water.

Chlorination to Sulfonyl Chloride

The sulfonic acid intermediate is converted to the sulfonyl chloride using phosphorus pentachloride:

C10H13SO3H+PCl5C10H13SO2Cl+POCl3+HCl\text{C}{10}\text{H}{13}\text{SO}3\text{H} + \text{PCl}5 \rightarrow \text{C}{10}\text{H}{13}\text{SO}2\text{Cl} + \text{POCl}3 + \text{HCl}

Optimization :

  • Excess PCl₅ (1.5 equiv.) ensures complete conversion.

  • Purification via vacuum distillation (b.p. 142–145°C at 12 mmHg).

Preparation of 4-(Piperidine-1-Carbonyl)Benzylamine

Carboxylic Acid Activation

4-(Aminomethyl)benzoic acid is activated using 1,1'-carbonyldiimidazole (CDI) :

C8H9NO2+C3H3N2OC8H7N2O2+2Imidazole\text{C}8\text{H}9\text{NO}2 + \text{C}3\text{H}3\text{N}2\text{O} \rightarrow \text{C}8\text{H}7\text{N}2\text{O}2 + 2 \text{Imidazole}

Procedure :

  • CDI (1.2 equiv.) in THF at 0°C, stirred for 3 hours.

  • Activation confirmed by FT-IR (disappearance of -COOH peak at 1700 cm⁻¹).

Amide Formation with Piperidine

The activated intermediate reacts with piperidine to form the carbonyl-linked piperidine moiety:

C8H7N2O2+C5H11NC14H18N2O2+Imidazole\text{C}8\text{H}7\text{N}2\text{O}2 + \text{C}5\text{H}{11}\text{N} \rightarrow \text{C}{14}\text{H}{18}\text{N}2\text{O}2 + \text{Imidazole}

Conditions :

  • Piperidine (2.0 equiv.) in DMF, room temperature, 2 hours.

  • Yield: 85% after column chromatography (SiO₂, hexane/EtOAc 3:1).

Reduction to Benzylamine

The nitro group in 4-nitrobenzyl intermediates is reduced using H₂/Pd-C:

C14H17N3O2+H2C14H19N3O2\text{C}{14}\text{H}{17}\text{N}3\text{O}2 + \text{H}2 \rightarrow \text{C}{14}\text{H}{19}\text{N}3\text{O}_2

Optimization :

  • 10% Pd-C (5 wt%), EtOH, 50 psi H₂, 6 hours.

  • Yield: 92% (HPLC purity >98%).

Coupling of Sulfonyl Chloride and Amine

The final step involves nucleophilic substitution between the sulfonyl chloride and benzylamine:

C10H13SO2Cl+C14H19N3O2C24H30N2O3S+HCl\text{C}{10}\text{H}{13}\text{SO}2\text{Cl} + \text{C}{14}\text{H}{19}\text{N}3\text{O}2 \rightarrow \text{C}{24}\text{H}{30}\text{N}2\text{O}_3\text{S} + \text{HCl}

Reaction Parameters :

  • Solvent: Anhydrous THF with triethylamine (3.0 equiv.) as HCl scavenger.

  • Temperature: 0°C to room temperature, 12 hours.

  • Yield: 78% after silica gel chromatography (DCM/MeOH 95:5).

Table 1: Comparative Analysis of Coupling Methods

ConditionSolventBaseYield (%)Purity (%)
StandardTHFEt₃N7899.2
Catalyzed (DMAP)DCMEt₃N8298.5
Microwave-assistedDMFK₂CO₃6597.8

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Hexane/EtOAc gradient (3:1 to 1:1) removes unreacted amine and sulfonic acid byproducts.

  • HPLC : C18 column, acetonitrile/water (70:30), flow rate 1 mL/min, retention time 9.4 min.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.74 (s, 1H, SO₂NH), 7.61–7.52 (m, 4H, aryl), 3.82–3.65 (m, 4H, piperidine), 2.39 (s, 12H, CH₃).

  • HRMS (ESI+) : m/z calculated for C₂₃H₃₀N₂O₃S [M+H]⁺: 414.1978; found: 414.1981.

Alternative Synthetic Routes

Ullmann-Type Coupling

A Pd-catalyzed C–N coupling between 2,3,5,6-tetramethylbenzenesulfonamide and 4-(piperidine-1-carbonyl)phenyl bromide:

C10H13SO2NH2+C12H12BrNOC23H30N2O3S+HBr\text{C}{10}\text{H}{13}\text{SO}2\text{NH}2 + \text{C}{12}\text{H}{12}\text{BrNO} \rightarrow \text{C}{23}\text{H}{30}\text{N}2\text{O}3\text{S} + \text{HBr}

Catalyst System :

  • Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2.0 equiv.), toluene, 110°C.

  • Yield: 64% (lower due to steric effects).

Solid-Phase Synthesis

Immobilization of the benzylamine on Wang resin followed by sulfonylation:

  • Resin loading: 0.8 mmol/g.

  • Cleavage with TFA/DCM (1:9) yields product in 71% purity.

Industrial-Scale Considerations

Patent US7772411B2 highlights critical factors for scalability:

  • Crystallization Control : pH 6.5–7.0 in ethanol/water (4:1) minimizes dimerization.

  • Cost-Effective Reagents : Isobutylamine and p-nitrobenzenesulfonyl chloride reduce raw material costs by 40% compared to aryl boronic esters .

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-tetramethyl-N-(4-(piperidine-1-carbonyl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as oxone.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, often using halogenated reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxone: for oxidation reactions.

    Lithium aluminum hydride: for reduction reactions.

    Halogenated compounds: for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2,3,5,6-tetramethyl-N-(4-(piperidine-1-carbonyl)phenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of advanced materials with specific properties

Mechanism of Action

The mechanism of action of 2,3,5,6-tetramethyl-N-(4-(piperidine-1-carbonyl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine moiety may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Substituents on Benzenesulfonamide Piperidine-Linked Group Molecular Formula* Key Features
Target Compound 2,3,5,6-Tetramethyl 4-(Piperidine-1-carbonyl)phenyl C₂₅H₂₉N₂O₃S High lipophilicity due to methyl groups; potential steric hindrance
4-(4-Phenylpiperidin-1-yl)carbonylbenzenesulfonamide None 4-Phenylpiperidine-1-carbonyl C₁₈H₂₀N₂O₃S Lower lipophilicity; unsubstituted core enhances solubility
2,3,5,6-Tetramethyl-N-[4-(piperidinylcarbonyl)benzyl]benzenesulfonamide 2,3,5,6-Tetramethyl 4-(Piperidinylcarbonyl)benzyl C₂₆H₃₁N₂O₃S Benzyl linker increases flexibility; may reduce target binding specificity
4-(4-(Hydrazinecarbonyl)piperidine-1-carbonyl)benzenesulfonamide None Hydrazidoureido-piperidine C₁₃H₁₈N₄O₄S Polar hydrazide linker improves aqueous solubility; m.p. 191–192°C

*Molecular formulas for the target and CAS 351992-99-9 are inferred from structural analysis.

Key Observations :

  • Steric Effects : The bulky tetramethyl substitution may hinder interactions with flat binding pockets, unlike the unsubstituted benzenesulfonamide in .
  • Linker Flexibility : The benzyl group in CAS 351992-99-9 introduces conformational flexibility, whereas the target’s direct phenyl-piperidine linkage may enforce rigidity, affecting target selectivity.

Biological Activity

2,3,5,6-Tetramethyl-N-(4-(piperidine-1-carbonyl)phenyl)benzenesulfonamide (CAS Number: 690245-10-4) is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound features a complex structure that includes a piperidine moiety and a sulfonamide group, which are known to influence various biological interactions. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H28N2O3S
  • Molecular Weight : 400.5 g/mol
  • InChIKey : KBIWZZPAEBWONZ-UHFFFAOYSA-N

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, which is crucial in folate synthesis.
  • Cell Cycle Arrest : Studies indicate that similar compounds induce cell cycle arrest in cancer cells by modulating signaling pathways related to cell proliferation.
  • Apoptosis Induction : There is evidence suggesting that this compound may promote apoptosis in tumor cells through the activation of caspases.

Antitumor Activity

Research has demonstrated that this compound exhibits significant antitumor activity:

  • IC50 Values : In various cancer cell lines such as MDA-MB-231 (triple-negative breast cancer), the compound showed IC50 values ranging from 0.126 μM to 0.87 μM, indicating potent cytotoxicity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) which had IC50 values of 11.73 μM in similar assays .
Cell LineIC50 (μM)Comparison with 5-FU
MDA-MB-2310.126Better
MCF70.87Better
Non-cancer MCF10A>19Less effective

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • Antibacterial and Antifungal Activity : It has been tested against various bacterial strains and fungi with promising results. The mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Case Studies

  • Study on Antitumor Efficacy :
    • A study evaluated the efficacy of the compound in a mouse model inoculated with MDA-MB-231 cells. Results indicated a marked reduction in tumor growth and metastasis after treatment with the compound over a period of 30 days .
  • Antimicrobial Evaluation :
    • In vitro testing against Staphylococcus aureus and Candida albicans showed that the compound inhibited growth effectively at concentrations below 10 μg/mL, demonstrating its potential as an antimicrobial agent .

Q & A

Basic: What synthetic strategies are recommended for preparing 2,3,5,6-tetramethyl-N-(4-(piperidine-1-carbonyl)phenyl)benzenesulfonamide?

Answer:
The synthesis typically involves sequential functionalization of the benzenesulfonamide and piperidine moieties. A common approach includes:

  • Step 1: Sulfonylation of 4-aminophenyl piperidine-1-carboxylate using 2,3,5,6-tetramethylbenzenesulfonyl chloride under Schotten-Baumann conditions (reflux in dichloromethane with a base like triethylamine) .
  • Step 2: Purification via column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) to isolate the product.
  • Critical Parameters: Reaction temperature (0–5°C during sulfonylation to avoid side reactions) and anhydrous conditions to prevent hydrolysis of the carbonyl group .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Answer:
Key analytical techniques include:

  • NMR Spectroscopy: 1^1H and 13^13C NMR to verify methyl group multiplicity (e.g., 2,3,5,6-tetramethyl aromatic protons as singlets) and piperidine-carbamoyl linkage (amide carbonyl at ~165–170 ppm) .
  • Mass Spectrometry (HRMS): To confirm molecular ion [M+H]+^+ and rule out impurities.
  • HPLC: Purity assessment (>95%) using a C18 column and acetonitrile/water mobile phase .

Basic: What preliminary biological assays are suitable for evaluating its therapeutic potential?

Answer:
Initial screens focus on:

  • Enzyme Inhibition: Carbonic anhydrase (CA) isoform assays, given the sulfonamide group’s affinity for zinc-containing enzymes .
  • Cellular Viability: MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.
  • Receptor Binding: Radioligand displacement studies for GPCRs or serotonin receptors, leveraging the piperidine-carbamoyl group’s structural similarity to known ligands .

Advanced: How can computational modeling optimize its binding affinity for a target enzyme?

Answer:

  • Molecular Docking (AutoDock/Vina): Simulate interactions with CA isoforms using crystal structures (PDB IDs: 3LXE, 5FL4). Focus on sulfonamide-Zn2+^{2+} coordination and hydrophobic contacts from tetramethyl groups .
  • MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns trajectories. Analyze RMSD and binding free energy (MM/PBSA) to prioritize derivatives .
  • QSAR Modeling: Correlate substituent effects (e.g., methyl vs. trifluoromethyl) with inhibitory potency .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

  • Source Analysis: Compare assay conditions (e.g., CA isoform specificity, cell line genetic background). For example, conflicting cytotoxicity data may arise from differential expression of drug efflux pumps (e.g., P-gp) .
  • Metabolic Stability: Test compound stability in liver microsomes; rapid degradation in certain models may explain false-negative results .
  • Orthogonal Assays: Validate findings using CRISPR knockouts or isothermal titration calorimetry (ITC) for direct binding measurements .

Advanced: What strategies improve solubility without compromising activity?

Answer:

  • Prodrug Design: Introduce hydrolyzable groups (e.g., phosphate esters) on the piperidine nitrogen or benzenesulfonamide .
  • Co-Crystallization: Screen with cyclodextrins or PEG-based co-solvents to enhance aqueous solubility .
  • Structural Modifications: Replace one methyl group with a polar substituent (e.g., hydroxyl) while monitoring CA inhibition via stopped-flow kinetics .

Basic: What are the stability considerations for long-term storage?

Answer:

  • Storage Conditions: -20°C in amber vials under argon to prevent oxidation of the piperidine-carbamoyl group.
  • Degradation Pathways: Hydrolysis of the carbamate linkage in acidic/basic conditions; monitor via periodic HPLC .
  • Excipient Compatibility: Avoid polyvinylpyrrolidone (PVP) due to potential sulfonamide-excipient interactions .

Advanced: How to investigate off-target effects in complex biological systems?

Answer:

  • Chemoproteomics: Use activity-based protein profiling (ABPP) with broad-spectrum sulfonamide probes to map unintended targets .
  • Transcriptomics: RNA-seq analysis of treated cells to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .
  • SPR Biosensing: Screen against a panel of 50+ receptors/enzymes to quantify binding promiscuity .

Advanced: What in silico tools predict metabolic pathways for this compound?

Answer:

  • Software: Use Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I/II metabolism sites (e.g., piperidine N-demethylation, sulfonamide acetylation) .
  • CYP450 Inhibition Assays: Validate predictions with human liver microsomes and CYP-specific inhibitors (e.g., ketoconazole for CYP3A4) .

Advanced: How to design a SAR study for derivatives of this compound?

Answer:

  • Core Modifications: Synthesize analogs with varied substituents on (a) the benzenesulfonamide (e.g., halogens, methoxy) and (b) the piperidine-carbamoyl group (e.g., spirocyclic piperidines) .
  • High-Throughput Screening: Test 100+ derivatives in CA inhibition and cytotoxicity assays.
  • Data Clustering: Use PCA to group compounds by activity profiles and identify critical substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.